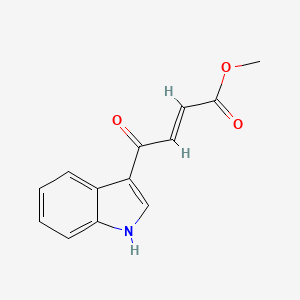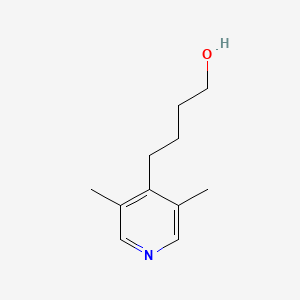
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate
Vue d'ensemble
Description
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate typically involves the following steps:
Indole Formation: : The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Esterification: : The indole derivative is then esterified using methanol in the presence of an acid catalyst to form the methyl ester group.
Oxidation: : The final step involves the oxidation of the indole derivative to introduce the oxo group at the appropriate position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, such as aldehydes or carboxylic acids.
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: : Substitution reactions can occur at various positions on the indole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted indole derivatives.
Applications De Recherche Scientifique
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: : It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole ring system can bind to multiple receptors, leading to various biological responses. The specific pathways involved depend on the biological context and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: can be compared with other indole derivatives such as 1H-indole-3-ethanamine and 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE . While these compounds share the indole core, they differ in their functional groups and substituents, leading to different biological activities and applications.
List of Similar Compounds
1H-indole-3-ethanamine
4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE
Indole-3-acetic acid
Indole-3-carbinol
Propriétés
IUPAC Name |
methyl (E)-4-(1H-indol-3-yl)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)7-6-12(15)10-8-14-11-5-3-2-4-9(10)11/h2-8,14H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMRCICTINDNM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(R)-1,2,3,3A,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B1498806.png)
![2-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498809.png)




